![molecular formula C19H13Cl2NO3 B2494654 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-39-4](/img/structure/B2494654.png)
7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves complex chemical reactions. Research indicates the utility of pyrrolo[3,4-c]pyrrole-1,4-diones as pigments, with structural studies focusing on chromophore systems with aromatic substituents and the impact of substituents at the nitrogen atom on molecular structure (Fujii et al., 2002).
Molecular Structure Analysis
The molecular structure is characterized by its non-planarity and specific dihedral angles between the pyrrole, naphthalene, and benzene rings, indicating a complex spatial arrangement (Fujii et al., 2002). The presence of intramolecular hydrogen bonding further contributes to its unique structural properties.
Chemical Reactions and Properties
Chemical reactions of this compound are significantly influenced by its molecular structure. The synthesis process showcases its reactivity with styrene, leading to substituted dihydropyrano pyrrole-diones, whose structure was confirmed via XRD analysis (Silaichev et al., 2012). This reactivity underscores the compound's potential in synthetic organic chemistry.
Physical Properties Analysis
The physical properties, including crystal structure and molecular conformations, are crucial for understanding the behavior of this compound in different environments. The crystallographic analysis reveals detailed insights into its solid-state structure, providing a foundation for predicting its physical behavior in applications (Grubenmann et al., 1993).
Applications De Recherche Scientifique
Photoluminescence and Electronic Applications
Polymers containing pyrrolo[3,4-c]pyrrole units and phenylene segments have shown significant promise in electronic applications due to their strong photoluminescence and good photochemical stability. These materials exhibit high solubility and processability, making them suitable for electronic device fabrication, such as in photovoltaic cells and light-emitting diodes (LEDs) (Beyerlein & Tieke, 2000).
Nanotechnology and Material Science
The study of macro and nanocrystals of chlorophenyl derivatives has uncovered their potential in nanotechnology and material science, particularly for applications in electronic filters, frequency doubling circuits, and opto-electronic devices. These compounds demonstrate unique dielectric, fluorescence, photoconductivity, and tribological properties at the nano-scale, indicating their utility in advanced material development (Kolanjinathan et al., 2020).
Antibacterial Agents
Compounds synthesized from chlorophenyl derivatives have been evaluated for their antibacterial efficacy. Simple and convenient synthetic routes have led to the development of compounds with significant activity against both gram-negative and gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Sheikh et al., 2009).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, chlorophenyl-containing compounds have been explored for their utility in creating novel therapeutic agents. These compounds exhibit a range of biological activities, including antitubercular properties, and serve as key intermediates in the synthesis of diverse pharmacologically active molecules (Kantevari et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to target serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .
Mode of Action
Similar compounds have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
It can be inferred that it may influence the map kinase signal transduction pathway and glucose metabolism , given the targets and mode of action of similar compounds.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to a reduction in blood glucose levels .
Action Environment
It is known that factors such as temperature can influence the behavior of similar compounds .
Propriétés
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-9-7-14-12(8-13(9)21)17(23)15-16(10-3-5-11(20)6-4-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJXCLWUFACPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

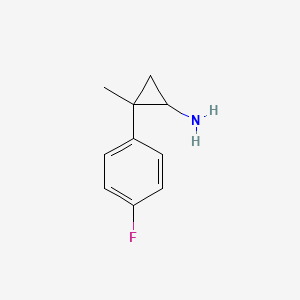
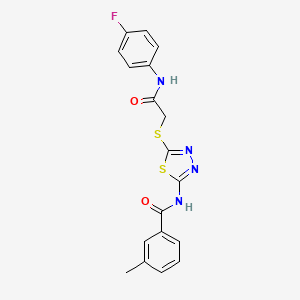
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)
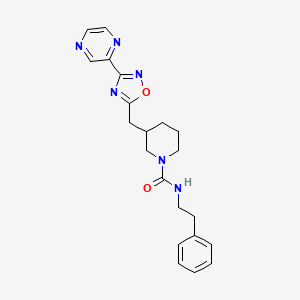
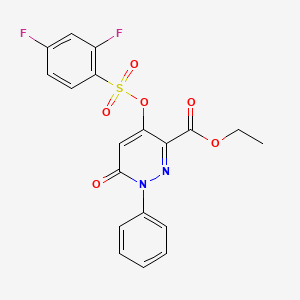

![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)

![3-(Propan-2-yl)-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B2494587.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

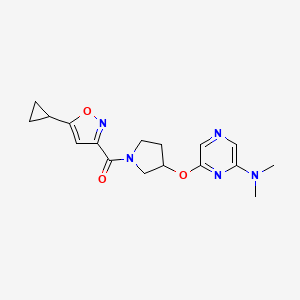

![2-(4-Chloro-phenylsulfanyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2494594.png)